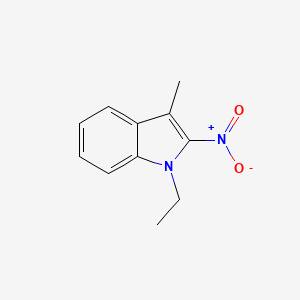
1-Ethyl-3-methyl-2-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methyl-2-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethyl group at the first position, a methyl group at the third position, and a nitro group at the second position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-2-nitro-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include ethyl phenylhydrazine and a suitable methyl ketone, followed by nitration to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a one-pot, multi-step process to improve efficiency and yield. This could include the Fischer indole synthesis followed by nitration using nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of the nitro group.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-methyl-2-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The ethyl and methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Reduction: 1-Ethyl-3-methyl-2-amino-1H-indole.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methyl-2-nitro-1H-indole has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-methyl-2-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can lead to the modulation of cellular processes, such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-nitro-1H-indole: Similar structure but lacks the ethyl group.
1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide: Contains additional methyl groups and an iodide ion.
3-Methylindole: Lacks the nitro and ethyl groups.
Uniqueness: 1-Ethyl-3-methyl-2-nitro-1H-indole is unique due to the specific combination of ethyl, methyl, and nitro groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
1-ethyl-3-methyl-2-nitroindole |
InChI |
InChI=1S/C11H12N2O2/c1-3-12-10-7-5-4-6-9(10)8(2)11(12)13(14)15/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
QDVDJTYNLAPFFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=C1[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


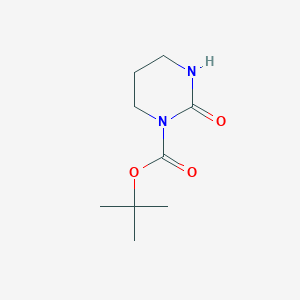
![4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)

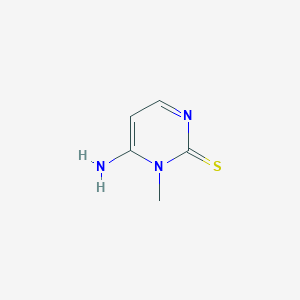
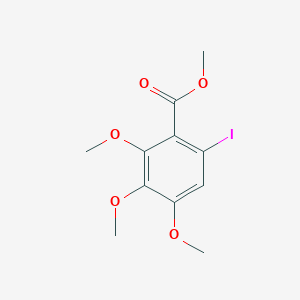
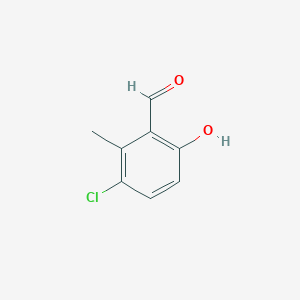

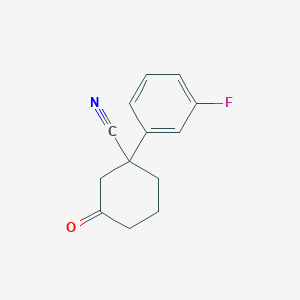
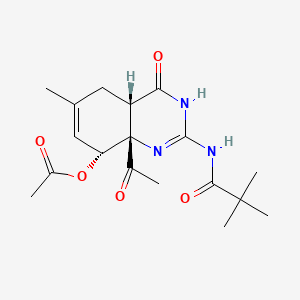
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)

![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)
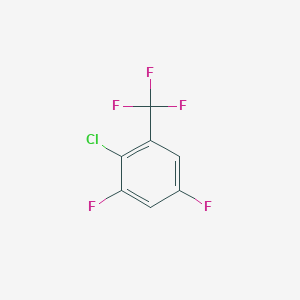
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)
